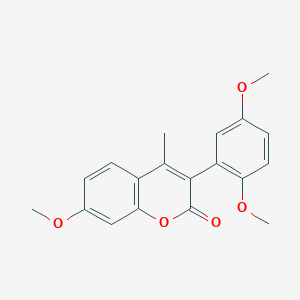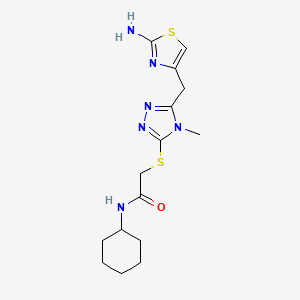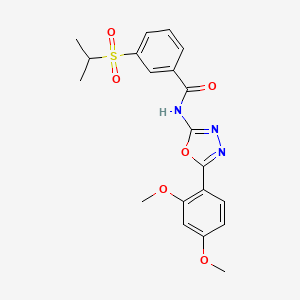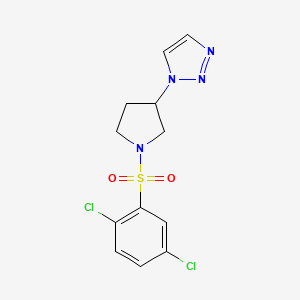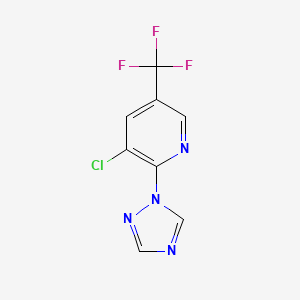
3-chloro-2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine, also known as CTP, is a novel synthetic compound with a wide range of applications in both scientific research and laboratory experiments. It has been found to have a number of biochemical and physiological effects, as well as a few advantages and limitations for use in lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
3-Chloro-2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine is a significant compound used in various chemical syntheses, including the production of pesticides and fungicides. For instance, its derivatives have been widely used in the synthesis of novel pesticides due to their potent biological activities. The process of synthesizing such compounds involves complex chemical reactions, highlighting the compound's versatility and importance in agricultural chemistry (Lu Xin-xin, 2006). Additionally, the compound's application in fungicide development, such as fluazinam, underscores its role in plant protection and crop yield enhancement (Youngeun Jeon et al., 2013).
Photoluminescent and Photothermal Properties
The compound's derivatives demonstrate interesting photoluminescent and photothermal properties, making them useful in material science and nanotechnology. For example, bipyridyltriazolium chlorobismuthate hybrids exhibit photo- and thermo-induced electron transfer, leading to photoluminescent responses. Such properties are crucial for developing new materials with potential applications in optical devices and sensors (Guoping Li et al., 2016).
Antimicrobial Activities
The antimicrobial activities of 3-chloro-2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine derivatives have been investigated, revealing their potential in fighting microbial infections. Research shows that such compounds can interact with DNA and exhibit antimicrobial properties, which are essential for developing new pharmaceuticals and treatments (M. Evecen et al., 2017).
Metal Complexation and Catalysis
The compound's ability to form complexes with metals has been explored for catalytic applications, including enantioselective reactions. These reactions are fundamental in producing chiral compounds, which are crucial in drug synthesis and development. The versatility of 3-chloro-2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine in forming stable metal complexes demonstrates its potential in catalysis and organic synthesis (G. Desimoni et al., 2005).
Eigenschaften
IUPAC Name |
3-chloro-2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N4/c9-6-1-5(8(10,11)12)2-14-7(6)16-4-13-3-15-16/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAIJPDVWWJJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=NC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

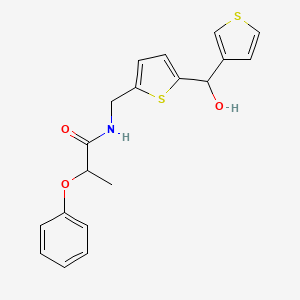

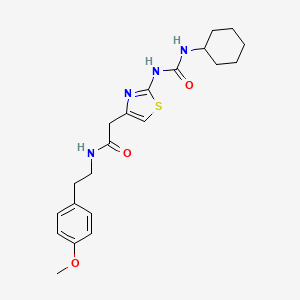

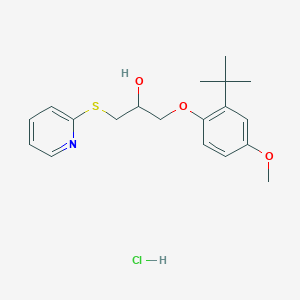

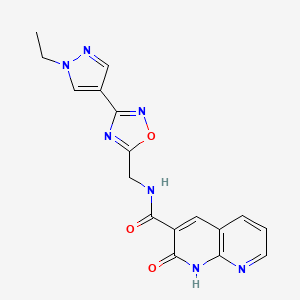
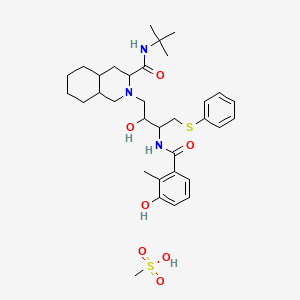
![2-(4-isopropylphenoxy)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2912781.png)
